5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, nitro, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method includes the reaction of 5-nitro-2,4-di(1-piperidinyl)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidinyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted pyrazole derivatives are typically formed.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-{1-cyano-2-[3,4-dimethoxyphenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
Compared to similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and piperidinyl groups, for instance, allows for a broader range of chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C29H30N8O2 |
---|---|
Molecular Weight |
522.6g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-nitro-2,4-di(piperidin-1-yl)phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C29H30N8O2/c30-19-22(28-24(20-31)29(32)36(33-28)23-10-4-1-5-11-23)16-21-17-27(37(38)39)26(35-14-8-3-9-15-35)18-25(21)34-12-6-2-7-13-34/h1,4-5,10-11,16-18H,2-3,6-9,12-15,32H2/b22-16+ |
InChI Key |
DXMUXLUTHQVNME-CJLVFECKSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5 |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)[N+](=O)[O-])N5CCCCC5 |
Origin of Product |
United States |
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